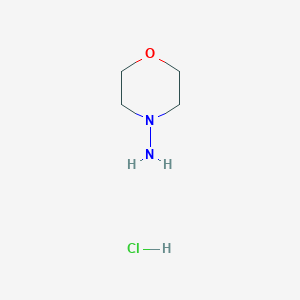

N-amino-morpholine hydrochloride

Description

Contextualization within Heterocyclic Amine Chemistry

Heterocyclic amines are organic compounds that feature a ring structure containing at least one atom of an element other than carbon, with nitrogen being a common heteroatom. Morpholine (B109124) (C₄H₉NO) is a well-known heterocyclic amine that incorporates both an amine and an ether functional group. wikipedia.orgchemicalbook.com This unique structure imparts a versatile chemical character, making it a valuable building block in organic synthesis. wikipedia.orgchemicalbook.com

Substituted hydrazine-morpholine compounds are a specific class of these molecules where a hydrazine (B178648) group (-NHNH₂) is attached to the nitrogen atom of the morpholine ring. N-amino-morpholine hydrochloride is the hydrochloride salt of N-aminomorpholine, meaning it is formed by the reaction of N-aminomorpholine with hydrochloric acid. wikipedia.org This salt formation is a common strategy to improve the stability and water solubility of amine-containing compounds.

Significance of N-Substitution in Morpholine Ring Systems

The substitution on the nitrogen atom of the morpholine ring significantly influences the molecule's chemical and physical properties. The presence of the ether oxygen atom in the morpholine ring has an electron-withdrawing effect, which reduces the electron density on the nitrogen atom. wikipedia.org This makes morpholine less basic and less nucleophilic compared to structurally similar secondary amines like piperidine. wikipedia.org

When an amino group (-NH₂) is introduced at the nitrogen (N-amination), it creates a hydrazine derivative. This substitution further alters the electronic properties and reactivity of the nitrogen atoms. The resulting N-aminomorpholine can act as a bidentate ligand or a precursor for further chemical modifications. The formation of the hydrochloride salt not only enhances its stability but also influences its reactivity in various chemical transformations.

Overview of Research Trajectories for this compound

Research into this compound and related compounds is driven by the versatile chemical nature of the morpholine and hydrazine moieties. While specific research trajectories for the hydrochloride salt are often extensions of the parent compound, N-aminomorpholine, several key areas of investigation can be highlighted.

Detailed Research Findings:

One significant area of research is its application as a building block in organic synthesis . Morpholine and its derivatives are widely used as intermediates in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. chemicalbook.comguidechem.com N-aminomorpholine, and by extension its hydrochloride salt, serves as a valuable precursor for creating more complex molecules. For instance, N-nitrosomorpholine has been noted as a chemical intermediate in the synthesis of N-aminomorpholine. nih.gov The synthesis of N-aminomorpholine itself can be achieved through the cyclization of 2,2'-dichlorodiethyl ether with hydrazine hydrate. chemicalbook.com

Another promising research avenue is in the field of medicinal chemistry . The morpholine ring is a recognized pharmacophore, present in numerous approved drugs. e3s-conferences.orgnih.govresearchgate.net The introduction of an amino group opens up possibilities for creating novel derivatives with potential biological activity. Research in this area often involves synthesizing a library of related compounds and screening them for various therapeutic targets.

Furthermore, the properties of N-substituted morpholines make them candidates for investigation as corrosion inhibitors . Organic compounds containing nitrogen and oxygen atoms can effectively adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. chemicalbook.com The specific structure of this compound, with its multiple heteroatoms and the ability to exist in a protonated form, makes it an interesting candidate for such applications.

Below is a data table summarizing some of the key chemical properties of the parent compound, N-Aminomorpholine, which are foundational to understanding the characteristics of its hydrochloride salt.

| Property | Value |

| Molecular Formula | C₄H₁₀N₂O |

| Molecular Weight | 102.14 g/mol |

| Boiling Point | 168 °C |

| Density | 1.059 g/mL at 25 °C |

| Refractive Index | 1.4772 at 20 °C |

| CAS Number | 4319-49-7 |

Note: The properties listed are for N-Aminomorpholine. The hydrochloride salt will have different physical properties, such as melting point and solubility.

Structure

3D Structure of Parent

Properties

CAS No. |

56677-61-3 |

|---|---|

Molecular Formula |

C4H11ClN2O |

Molecular Weight |

138.59 g/mol |

IUPAC Name |

morpholin-4-amine;hydrochloride |

InChI |

InChI=1S/C4H10N2O.ClH/c5-6-1-3-7-4-2-6;/h1-5H2;1H |

InChI Key |

ITSSQWAMRMQHSF-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1N.Cl |

Origin of Product |

United States |

Synthetic Methodologies Involving N Amino Morpholine and Its Hydrochloride Salt

Preparation of N-Amino-Morpholine as a Key Intermediate

The creation of N-amino-morpholine is centered around the formation of a nitrogen-nitrogen bond, where an amino group is attached to the nitrogen atom of the morpholine (B109124) ring. This transformation can be achieved through several synthetic strategies, each with its own set of advantages and considerations.

Methods for N-Amination of the Morpholine Ring

The direct amination of the morpholine nitrogen is a primary approach to synthesizing N-amino-morpholine. This can be accomplished using various aminating agents.

One common method involves the use of hydroxylamine-O-sulfonic acid (HOSA) . wikipedia.orgntu.ac.ukacs.org This reagent is known for its ability to act as an electrophilic aminating agent, reacting with nucleophilic amines like morpholine. wikipedia.org The reaction typically proceeds by the nucleophilic attack of the morpholine nitrogen on the nitrogen atom of HOSA, leading to the formation of the N-amino-morpholine product and a sulfate byproduct. The versatility of HOSA extends to the amination of a wide range of nitrogen heterocycles. wikipedia.orgntu.ac.uk

Another approach to N-amination is the use of chloramine (NH₂Cl) . beilstein-journals.orgnih.gov Similar to HOSA, chloramine can act as an electrophilic source of the amino group. The reaction with morpholine would involve the displacement of the chloride ion by the nucleophilic morpholine nitrogen. However, the instability of chloramine itself can present handling challenges, often necessitating its in situ generation or the use of more stable N-chloro compounds. beilstein-journals.org

A historically significant and widely practiced method for preparing N-amino-morpholine involves a two-step sequence starting with the nitrosation of morpholine to form N-nitrosomorpholine , followed by the reduction of the nitroso group. google.comnih.gov The nitrosation is typically achieved by treating morpholine with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.org The resulting N-nitrosomorpholine is a stable intermediate that can be isolated and purified before the subsequent reduction step. nih.gov The reduction of the N-nitroso group to the desired amino group can be carried out using various reducing agents, such as zinc dust in an acidic medium or catalytic hydrogenation. google.com This two-step process offers a reliable and scalable route to N-amino-morpholine.

Table 1: Comparison of N-Amination Methods for Morpholine

| Method | Aminating Agent | Key Features |

|---|---|---|

| Direct Amination | Hydroxylamine-O-sulfonic acid (HOSA) | Electrophilic amination; versatile for various heterocycles. |

| Direct Amination | Chloramine (NH₂Cl) | Electrophilic amination; reagent instability can be a challenge. |

| Nitrosamine Reduction | Nitrous Acid (for nitrosation) followed by a reducing agent (e.g., Zn/acid) | Two-step process; allows for isolation and purification of the N-nitroso intermediate; scalable. |

Consideration of Amine Precursor Strategies in Organic Synthesis

The choice of a synthetic strategy for N-amino-morpholine is often guided by the principles of precursor selection in organic synthesis. The use of an N-nitrosamine as a precursor is a classic example of a strategic approach where a stable, easily prepared intermediate is transformed into the desired product in a subsequent, high-yielding step. google.com This strategy allows for purification at an intermediate stage, which can be advantageous for achieving high purity in the final product.

In a broader context, the synthesis of N-substituted morpholines can be achieved through various other precursor strategies, which highlights the versatility of the morpholine scaffold. For instance, the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, allows for the formation of N-aryl morpholines from morpholine and aryl halides. researchgate.net While not a direct route to N-amino-morpholine, this illustrates a modern catalytic approach to N-functionalization.

Another strategy involves the construction of the morpholine ring itself from acyclic precursors. For example, 1,2-amino alcohols can be converted into morpholines through annulation reactions. chemrxiv.org These methods, while more complex, offer a high degree of flexibility in introducing substituents onto the morpholine ring.

The selection of a particular precursor strategy depends on factors such as the availability of starting materials, the desired scale of the reaction, and the required purity of the final product. For the synthesis of N-amino-morpholine, the nitrosamine reduction pathway remains a robust and well-documented choice.

Formation of N-Amino-Morpholine Hydrochloride

The conversion of the basic N-amino-morpholine into its hydrochloride salt is a straightforward acid-base reaction that offers several practical advantages, including improved stability, crystallinity, and ease of handling.

Acid-Base Neutralization Protocols for Amine Hydrochloride Salts

The formation of this compound is achieved by treating N-amino-morpholine with hydrochloric acid. wikipedia.orgyoutube.com N-amino-morpholine, possessing two basic nitrogen atoms (the morpholine ring nitrogen and the exocyclic amino nitrogen), can be protonated by the strong acid. The amino group is generally more basic than the morpholine nitrogen, whose basicity is reduced by the electron-withdrawing effect of the adjacent oxygen atom. wikipedia.orgchemicalbook.com Therefore, protonation occurs preferentially at the exocyclic amino group to form the corresponding ammonium (B1175870) salt.

The reaction is typically carried out by dissolving N-amino-morpholine in a suitable organic solvent, such as ethanol, isopropanol, or diethyl ether, and then adding a solution of hydrochloric acid (either aqueous or as a solution in an organic solvent like isopropanol) until the desired pH is reached or a precipitate is formed. acs.orggoogleapis.com The reaction is exothermic, and temperature control may be necessary, especially on a larger scale. The stoichiometry of the acid addition is crucial to ensure the formation of the desired monosalt.

Isolation and Purification Techniques for Hydrochloride Salts

The isolation of this compound is often facilitated by its lower solubility in the reaction solvent compared to the free base, leading to its precipitation or crystallization upon formation. youtube.com The solid product can then be collected by filtration.

Crystallization is a key technique for the purification of amine hydrochloride salts. acs.orggoogle.com The choice of solvent system is critical for obtaining a crystalline product with high purity. Mixed solvent systems, such as isopropanol-water or ethanol-ether, are often employed to achieve the desired solubility profile for crystallization. google.com The process typically involves dissolving the crude hydrochloride salt in a minimal amount of a hot solvent or solvent mixture and then allowing it to cool slowly. The slow cooling promotes the formation of well-defined crystals, while impurities tend to remain in the mother liquor.

The collected crystals are usually washed with a cold, non-polar solvent to remove any residual mother liquor and surface impurities. The final step is drying the purified salt, often under vacuum, to remove any remaining solvent. The purity of the final product can be assessed by techniques such as melting point determination and spectroscopic analysis.

Applications in Advanced Organic Synthesis As a Building Block

Synthesis of Mesoionic Heterocycles: Sydnonimines

N-amino-morpholine is a key precursor in the synthesis of sydnonimines, a class of mesoionic heterocyclic compounds known for their pharmacological activities, particularly as nitric oxide (NO) donors. mdpi.comresearchgate.net

The synthesis of 3-Morpholinosydnonimine hydrochloride (SIN-1.HCl) is a well-established multi-step process that begins with N-aminomorpholine and sodium formaldehyde (B43269) bisulfite. mdpi.compreprints.org The initial reaction between these starting materials forms an imine intermediate. preprints.org This intermediate is then treated with potassium cyanide to yield the corresponding nitrile compound. preprints.org Subsequent nitrosation of the nitrile produces a nitrosohydrazine, which undergoes cyclization under acidic conditions to afford the final product, SIN-1 hydrochloride, with a reported yield of 50%. preprints.org

Imine Formation: An aqueous solution of N-aminomorpholine and sodium formaldehyde bisulfite is stirred to form an imine. google.com

Cyanation: Potassium cyanide is added, and the mixture is heated to produce N-morpholinoaminoacetonitrile. google.com

Nitrosation: The crude product is nitrosated using aqueous sodium nitrite (B80452). google.com

Cyclization: The resulting nitrosohydrazine is cyclized under acidic conditions to yield SIN-1.HCl. preprints.org

Table 1: Synthesis Pathway of SIN-1.HCl

| Step | Reactants | Key Intermediate/Product |

| 1 | N-aminomorpholine, Sodium formaldehyde bisulfite | Imine intermediate |

| 2 | Imine intermediate, Potassium cyanide | N-morpholinoaminoacetonitrile |

| 3 | N-morpholinoaminoacetonitrile, Sodium nitrite | Nitrosohydrazine intermediate |

| 4 | Nitrosohydrazine intermediate, Acid | N-Morpholinosydnonimine hydrochloride (SIN-1.HCl) |

SIN-1 is recognized as a compound that releases both nitric oxide (NO) and superoxide radicals (O₂⁻), which can combine to form the potent oxidant peroxynitrite. mdpi.comsemanticscholar.org To achieve a more controlled release of only nitric oxide and avoid the formation of toxic peroxynitrite, SIN-1.HCl can be transformed into N-nitrosylated sydnonimines. mdpi.comsemanticscholar.org

This transformation is achieved through a simple procedure involving the treatment of SIN-1 hydrochloride with sodium nitrite in water. mdpi.compreprints.org The reaction is typically carried out at low temperatures (e.g., 0 °C) to yield the N-nitroso-3-morpholinosydnonimine product as a solid. mdpi.compreprints.org Unlike its precursor SIN-1, the decomposition of this N-nitrosylated derivative is expected to yield nitric oxide as the sole decomposition product. mdpi.comsemanticscholar.org This controlled release is significant because NO plays a crucial role in various physiological processes, including cardiovascular regulation, and sydnonimines are explored as alternatives to organic nitrates for treating cardiovascular diseases. mdpi.comresearchgate.net The release of NO from sydnonimines can occur spontaneously or after enzymatic conversion. researchgate.net

Table 2: Reaction Details for N-Nitrosylation of SIN-1.HCl

| Parameter | Details |

| Starting Material | N-Morpholinosydnonimine hydrochloride (SIN-1.HCl) |

| Reagent | Sodium nitrite (NaNO₂) in water |

| Reaction Conditions | Ice-cooled solution (0 °C), stirred for several hours |

| Product | N-Nitroso-3-morpholinosydnonimine |

| Reported Yield | 73% |

| Therapeutic Goal | Controlled release of Nitric Oxide (NO) without superoxide |

Synthesis of Complex Amines and Pharmaceutical Intermediates

The N-amino-morpholine scaffold is valuable for constructing more elaborate molecular architectures, including analogues of existing pharmaceuticals.

N-amino-morpholine has been utilized in the synthesis of novel derivatives of ketamine, a well-known anesthetic. researchgate.net New morpholine (B109124) and N-amino-4-methyl piperazine derivatives of ketamine have been synthesized and evaluated for their analgesic effects. researchgate.net Although specific details of the substitution reaction are not extensively detailed in the available literature, the synthesis of ketamine analogues often involves modifying the amino group of norketamine (the N-demethylated metabolite of ketamine) or building the aminocyclohexanone core from precursors. mdpi.comnih.gov The incorporation of the N-amino-morpholine moiety would likely proceed through nucleophilic substitution or reductive amination pathways, attaching the morpholine group to the core ketamine structure to explore new structure-activity relationships.

Multi-component reactions (MCRs), such as the Ugi reaction, provide an efficient strategy for the de novo assembly of highly substituted morpholines and piperazines. acs.org These reactions combine several starting materials in a single step to create complex products. acs.org While specific examples detailing the use of N-amino-morpholine hydrochloride in MCRs are not prevalent, its structure is well-suited for such schemes. The primary amino group of N-amino-morpholine could serve as the amine component in an Ugi reaction, which typically involves an aldehyde or ketone, an isocyanide, and a carboxylic acid. This would allow for the rapid generation of a diverse library of complex molecules built upon the N-amino-morpholine scaffold, which is valuable for drug discovery and the synthesis of pharmaceutical intermediates. acs.org

General Principles of Morpholine Derivatization Applied to N-Amino-Morpholine Scaffolds

The morpholine heterocycle is a common structural motif in many FDA-approved drugs and biologically active compounds. chemrxiv.orgnih.gov Its synthesis and derivatization are areas of significant interest in medicinal and organic chemistry. researchgate.netorganic-chemistry.org

The N-amino-morpholine scaffold possesses two key sites for derivatization: the exocyclic primary amino group and the morpholine ring itself. The primary amino group is a potent nucleophile, allowing for a wide range of reactions:

Alkylation and Arylation: The amino group can be readily alkylated or arylated to introduce various substituents.

Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides can form amides and sulfonamides, respectively, which can modify the compound's electronic and lipophilic properties. acs.org

Reductive Amination: The amino group can react with aldehydes and ketones to form imines, which can then be reduced to secondary or tertiary amines. acs.org

Furthermore, the presence of the morpholine ring itself offers opportunities for more complex modifications. While the ring is generally stable, advanced synthetic methods allow for the creation of C-substituted morpholines, starting from chiral amino acids or amino alcohols. nih.gov The N-amino group can influence the reactivity of the ring or act as a handle for directing further synthetic transformations. The ability to easily derivatize the N-amino-morpholine scaffold makes it a versatile platform for creating libraries of compounds for screening and developing new pharmaceutical agents. chemrxiv.org

Carbon-Nitrogen Bond Formation Strategies in Heterocyclic Synthesis

The formation of carbon-nitrogen (C-N) bonds is a fundamental process in the synthesis of nitrogen-containing heterocycles. nptel.ac.in N-amino-morpholine is a valuable precursor in these strategies, leveraging the nucleophilicity of its exocyclic amino group to react with various electrophiles, leading to the construction of new ring systems appended to the morpholine scaffold.

One prominent strategy involves the use of morpholine derivatives to synthesize substituted 1,2,4-triazoles. uobaghdad.edu.iq This process exemplifies a multi-step synthesis where the morpholine moiety is first functionalized and then undergoes cyclization to form the new heterocyclic ring. For instance, a morpholin-N-ethyl acetohydrazide can be prepared and subsequently converted into a thiosemicarbazide derivative. researchgate.netresearchgate.net This intermediate, upon treatment with a base like sodium hydroxide (B78521) followed by acidification, undergoes intramolecular cyclization to yield a 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol. uobaghdad.edu.iqresearchgate.net This reaction sequence showcases the role of the morpholine derivative as a foundational structure upon which a new heterocyclic ring is assembled through the strategic formation of C-N bonds.

The general mechanism for such a cyclization involves a nucleophilic attack that leads to the formation of the stable triazole ring system. uobaghdad.edu.iq This approach allows for the incorporation of the stable and pharmaceutically relevant morpholine ring into larger, more complex molecules. researchgate.net

Table 1: Examples of Heterocyclic Synthesis from Morpholine Derivatives

| Starting Morpholine Derivative | Reagents | Resulting Heterocycle | Reference |

|---|---|---|---|

| Morpholin-N-aceto semithiocarbazide | 1. NaOH, Ethanol 2. HCl | 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol | uobaghdad.edu.iqresearchgate.net |

| N-Boc-protected amino diol | 1. NaH 2. Ts2O | Fused Morpholino-imidazole | researchgate.net |

Application in Mannich-Type Reactions for Novel Derivative Synthesis

This compound is a suitable amine component for the Mannich reaction, a three-component condensation that forms a C-C bond via the aminoalkylation of a compound containing at least one active hydrogen atom. nih.govnih.gov The classical Mannich reaction involves an amine, an aldehyde (commonly formaldehyde), and a carbon-based acid (the active hydrogen compound). nih.govmdpi.com

In this context, N-amino-morpholine (as the free base) reacts with an aldehyde to form a reactive Eschenmoser-like salt or iminium ion. This electrophilic species is then attacked by the nucleophilic carbanion generated from the active hydrogen compound. researchgate.netresearchgate.net The presence of the primary amino group (-NH2) on N-amino-morpholine allows it to participate effectively in the formation of this crucial iminium intermediate.

This methodology is used to synthesize a wide array of "Mannich bases," which are valuable intermediates in pharmaceutical chemistry. nih.gov For example, a 1,2,4-triazole (B32235) derivative bearing a morpholine moiety can serve as the active hydrogen compound, which is then reacted with formaldehyde and various secondary amines to produce a new series of Mannich bases. uobaghdad.edu.iqresearchgate.netresearchgate.net This demonstrates the versatility of the morpholine scaffold in such reactions.

The general mechanism proceeds via the nucleophilic addition of the amine to the aldehyde, followed by dehydration to form the iminium ion. This is subsequently attacked by the active hydrogen compound to yield the final Mannich base. researchgate.netresearchgate.net The use of N-amino-morpholine allows for the introduction of the morpholinyl-amino moiety into various molecular frameworks, expanding the chemical space for drug discovery and development.

Table 2: Components and Products in a Representative Mannich-Type Reaction

| Active Hydrogen Compound | Amine Component | Aldehyde Component | Resulting Product Type | Reference |

|---|---|---|---|---|

| 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol | N-diethylamine | Formaldehyde | Substituted 1,2,4-triazole Mannich Base | uobaghdad.edu.iqresearchgate.net |

| 2-hydroxyacetophenone | Morpholine | Formaldehyde | 5-aminomethylated derivative | nih.gov |

Mechanistic Studies of Reactions Involving N Amino Morpholine Hydrochloride

Elucidation of Reaction Pathways for N-Amino-Group Transformations

The N-amino group of N-Amino-morpholine hydrochloride is a key functional group that dictates many of its characteristic reactions. Understanding the mechanisms of these transformations is fundamental to controlling reaction outcomes and synthesizing desired products.

Nitrosation Mechanisms and By-Product Formation

The nitrosation of morpholine (B109124), a related secondary amine, to form N-nitrosomorpholine (NMOR) is a well-documented process that can be catalyzed by species like formaldehyde (B43269) and is favored under acidic conditions. researchgate.net In the presence of nitrite (B80452), morpholine can undergo chemical nitrosation to yield NMOR, a potential carcinogen. researchgate.net This reaction is relevant to understanding the potential for N-Amino-morpholine to undergo similar transformations. The presence of an amino group attached to the morpholine nitrogen introduces additional complexity to the nitrosation mechanism.

The formation of N-nitrosomorpholine from morpholine is known to occur in aqueous solutions containing nitrite or through reactions with gaseous nitrogen oxides. researchgate.net By-products of such reactions can include various other nitrosamines depending on the precursors present in the reaction mixture. researchgate.net For instance, the metabolism of N-nitrosomorpholine in biological systems can lead to the formation of acetaldehyde, formaldehyde, glyoxal, and N-nitroso-2-hydroxymorpholine. nih.gov

Amide Formation Mechanisms from Amine Hydrochloride Salts

The formation of amides from amine hydrochloride salts, such as this compound, typically involves the reaction with an activated carboxylic acid derivative. Common methods for amide synthesis include reacting the amine with acyl chlorides or acid anhydrides. masterorganicchemistry.com The reaction of an acyl chloride with an amine is often exothermic and proceeds via nucleophilic acyl substitution. youtube.com To drive the reaction to completion and neutralize the hydrochloric acid by-product, an excess of the amine or an external base is often employed. youtube.com

Alternatively, dehydrating agents like N,N'-dicyclohexylcarbodiimide (DCC) can facilitate amide formation from a carboxylic acid and an amine under mild, neutral conditions. masterorganicchemistry.com This method is particularly useful for sensitive substrates. masterorganicchemistry.com The general mechanism involves the activation of the carboxylic acid by the coupling agent, followed by nucleophilic attack by the amine to form the amide bond. masterorganicchemistry.com

Understanding the Reactivity of the Morpholine Nitrogen and the Amino Group

Nucleophilic Characteristics and Electronic Effects on Reactivity

The nucleophilicity of amines is a key factor in their chemical reactions. Generally, the nucleophilicity of amines increases with basicity. masterorganicchemistry.com However, steric hindrance can reduce the nucleophilicity of bulky amines. masterorganicchemistry.com In N-Amino-morpholine, both the endocyclic morpholine nitrogen and the exocyclic amino nitrogen have lone pairs of electrons and can act as nucleophiles.

The presence of an adjacent atom with a lone pair of electrons can enhance the nucleophilicity of an amine, a phenomenon known as the "alpha-effect". masterorganicchemistry.com This effect would be expected to increase the nucleophilicity of the amino group in N-Amino-morpholine. The reactivity of the two nitrogen centers will also be influenced by electronic effects within the morpholine ring. The oxygen atom in the morpholine ring is an electron-withdrawing group, which can influence the electron density on the morpholine nitrogen.

Investigations into Carbon Dioxide Reactivity and Carbamate (B1207046) Formation with Amines

Amines are known to react with carbon dioxide (CO2) to form carbamates. researchgate.netnih.gov This reaction is a reversible process and is of significant interest in the context of carbon capture technologies. nih.gov The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the carbon atom of CO2. nih.gov

Studies on morpholine have shown that it can absorb CO2 from the air, especially in concentrated aqueous solutions, leading to the formation of morpholine carbamates. researchgate.netelsevierpure.com The rate of this reaction is influenced by the structure of the amine. researchgate.net For N-Amino-morpholine, both the morpholine nitrogen and the amino group could potentially react with CO2 to form carbamates. The relative reactivity of these two sites would depend on their respective nucleophilicity and steric accessibility. The formation of carbamates is a reversible equilibrium, and the stability of the resulting carbamate can be influenced by factors such as temperature and the presence of water. researchgate.netnih.gov

Solvolytic Behavior and Kinetics of Related Morpholine Derivatives

The solvolysis of morpholine derivatives, which involves the reaction of the compound with the solvent, can provide insights into their reactivity and stability. The kinetics of these reactions, including reaction rates and activation parameters, are important for understanding the underlying mechanisms.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry has emerged as a powerful tool for investigating the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. In the context of this compound, while specific computational studies on this exact compound are not extensively documented in publicly available literature, a wealth of theoretical research on analogous hydrazine (B178648) derivatives and cyclic amines allows for the extrapolation of likely reaction mechanisms. By examining these related systems, we can construct a theoretical framework for understanding the reactivity of N-amino-morpholine.

Density Functional Theory (DFT) is a predominant computational method employed for these studies. It offers a good balance between accuracy and computational cost, making it suitable for calculating the geometries of reactants, transition states, and products, as well as their corresponding energies. From these calculations, key thermodynamic and kinetic parameters such as reaction enthalpies (ΔH), activation energies (Ea), and Gibbs free energies (ΔG) can be determined, providing a quantitative picture of the reaction landscape.

Analogous Mechanistic Insights from Hydrazine Derivatives

N-amino-morpholine is a substituted hydrazine, and therefore, computational studies on the reaction mechanisms of hydrazine (N₂H₄) and its simple organic derivatives serve as a valuable starting point. Key reaction pathways for hydrazines that have been investigated computationally include N-N bond cleavage, dehydrogenation (N-H bond cleavage), and oxidation.

N-N Bond Cleavage: The homolytic cleavage of the N-N bond is a fundamental reaction of hydrazine derivatives. Computational studies have been performed to calculate the N-N bond dissociation enthalpies (BDEs) for a variety of hydrazines, providing a measure of the bond's strength. A study utilizing various DFT methods, with the M05-2X functional showing high accuracy, has calculated the N-N BDEs for a range of organohydrazines nih.govacs.org. For unsubstituted hydrazine, the calculated N-N BDE is a key benchmark. The presence of substituents, such as the morpholine ring in N-amino-morpholine, is expected to influence this value due to electronic and steric effects. The electron-withdrawing nature of the oxygen atom in the morpholine ring likely has a discernible effect on the N-N bond strength.

Decomposition Pathways: DFT calculations have been instrumental in elucidating the decomposition mechanisms of hydrazine on various catalytic surfaces, which can provide insights into potential solution-phase reactions. For instance, studies on the decomposition of hydrazine on copper surfaces have shown that N-N bond scission is generally kinetically and thermodynamically favored over N-H bond cleavage rsc.orgrsc.orgacs.org. These studies calculate the activation barriers for each elementary step, revealing the most probable reaction pathways. While these are surface-catalyzed reactions, they highlight the intrinsic reactivity patterns of the hydrazine moiety.

The following table presents calculated activation energies for key elementary steps in the decomposition of hydrazine on a Cu(111) surface, as determined by DFT calculations. This data illustrates the energetic preference for N-N bond cleavage over initial N-H bond scission.

| Reaction Step | Activation Energy (eV) | Reference |

| N₂H₄ → NH₂ + NH₂ | < 1 | rsc.org |

| N₂H₄ → N₂H₃ + H | Higher than N-N scission | rsc.org |

This interactive table provides a simplified overview of findings from computational studies on hydrazine decomposition.

Oxidation of the Amino Group: The oxidation of amines is another area where computational chemistry has provided significant mechanistic details. Theoretical studies on the oxidation of tertiary aromatic amines have shown that the reaction often proceeds through the formation of a radical cation rsc.org. For N-amino-morpholine, oxidation could be initiated by a one-electron transfer from the terminal nitrogen atom. The resulting radical cation would be a key intermediate, and its subsequent reaction pathways, such as deprotonation or dimerization, can be modeled computationally.

Furthermore, studies on the transition-metal-free oxidation of cyclic secondary amines to lactams have demonstrated the selective oxidation of C-H bonds adjacent to the nitrogen organic-chemistry.orgacs.org. While this applies to the ring nitrogen of morpholine itself, it underscores the susceptibility of positions alpha to a nitrogen atom to oxidation, a principle that can be computationally explored for the N-amino group as well.

The Role of the Morpholine Ring and Hydrochloride

The morpholine ring in N-amino-morpholine is not merely a passive substituent. The oxygen atom exerts an electron-withdrawing inductive effect, which can influence the electron density on the adjacent nitrogen atoms and, consequently, the reactivity of the N-amino group. Computational models can precisely quantify these electronic effects, for instance, through Natural Bond Orbital (NBO) analysis, which provides insights into charge distribution and orbital interactions nih.govacs.org.

The hydrochloride salt form indicates that under acidic conditions, one of the nitrogen atoms will be protonated. Computational studies on the hydrolysis of hydrazones, which are formed from hydrazines, have shown that the reaction is acid-catalyzed and proceeds through a series of proton transfer steps acs.orgnih.gov. DFT calculations have been used to map out the potential energy surface for these proton transfers, identifying the key transition states and intermediates. In a similar vein, the protonated form of N-amino-morpholine would be the starting point for computational investigations of its reactions in acidic media. The location of protonation (at the ring nitrogen or the exocyclic amino nitrogen) is a fundamental question that can be readily addressed by calculating the proton affinities of each site. The more basic nitrogen will be preferentially protonated, which will, in turn, dictate the subsequent reaction pathways.

Advanced Spectroscopic and Structural Characterization of N Amino Morpholine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁵N nuclei, a detailed map of the molecular framework and connectivity can be established.

Proton (¹H) NMR Analysis for Chemical Shift and Coupling Pattern Elucidation

The ¹H NMR spectrum of N-amino-morpholine provides critical information about the electronic environment of the hydrogen atoms. In the free base, the morpholine (B109124) ring exists in a dynamic chair conformation. The protons on the carbons adjacent to the oxygen atom (O-CH₂) are in a different electronic environment than those adjacent to the nitrogen atom (N-CH₂), leading to distinct signals. nih.gov

For N-amino-morpholine, the spectrum typically shows two triplets, characteristic of the A₂B₂ spin system of the morpholine ring protons. The protons on the carbons next to the oxygen (position 3 and 5) are deshielded by the electronegative oxygen atom and appear at a lower field compared to the protons on the carbons next to the nitrogen (position 2 and 6). A broad signal corresponding to the amino (-NH₂) protons is also observed.

Upon formation of the hydrochloride salt, the morpholine ring nitrogen (N-4) becomes protonated, forming a quaternary ammonium (B1175870) ion. This has a significant deshielding effect on the adjacent protons. Consequently, the signal for the N-CH₂ protons in N-amino-morpholine hydrochloride is expected to shift significantly downfield compared to the free base. The protons of the exocyclic amino group (-NH₂) would also be affected, likely appearing as a broader, more downfield signal due to the formation of the ammonium salt and potential hydrogen exchange.

Table 1: Predicted ¹H NMR Spectral Data for N-Amino-Morpholine and its Hydrochloride Salt

| Compound | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-Amino-Morpholine | -CH₂-N- | ~2.7-2.9 | Triplet |

| -CH₂-O- | ~3.6-3.8 | Triplet | |

| -NH₂ | Variable, broad | Singlet | |

| This compound | -CH₂-N⁺H- | Downfield shift >3.0 | Triplet |

| -CH₂-O- | Minor downfield shift | Triplet | |

| -N⁺H₂-NH₂ | Very broad, downfield | Broad Singlet |

Note: The predicted values are based on general principles and data from related morpholine structures. Actual values may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Analysis for Carbon Framework Determination

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in a molecule. For the symmetric N-amino-morpholine, two signals are expected for the morpholine ring carbons. nih.gov Similar to the ¹H NMR spectrum, the carbons bonded to the electronegative oxygen atom (C-3 and C-5) are deshielded and appear at a lower field than the carbons bonded to the nitrogen atom (C-2 and C-6).

Protonation of the nitrogen atom to form this compound would cause a downfield shift for the adjacent carbons (C-2 and C-6) due to the inductive effect of the positive charge. The effect on the more distant C-3 and C-5 carbons would be less pronounced.

Table 2: Predicted ¹³C NMR Spectral Data for N-Amino-Morpholine and its Hydrochloride Salt

| Compound | Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

| N-Amino-Morpholine | C-2, C-6 (-CH₂-N-) | ~55-58 |

| C-3, C-5 (-CH₂-O-) | ~66-68 | |

| This compound | C-2, C-6 (-CH₂-N⁺H-) | Downfield shift >58 |

| C-3, C-5 (-CH₂-O-) | Minor downfield shift |

Note: These are estimated chemical shift ranges. The exact values depend on the solvent and reference standard used.

Nitrogen-15 (¹⁵N) NMR Analysis for Nitrogen Environment Characterization

¹⁵N NMR spectroscopy, while less sensitive than ¹H or ¹³C NMR, offers direct insight into the chemical environment of nitrogen atoms. In N-amino-morpholine, there are two distinct nitrogen environments: the tertiary amine nitrogen within the morpholine ring (N-4) and the primary amine nitrogen of the exocyclic amino group (N-NH₂).

The chemical shift of the ring nitrogen would fall in the typical range for tertiary aliphatic amines. The exocyclic nitrogen, being part of a hydrazine-like N-N bond, would have a characteristic chemical shift. Upon formation of the hydrochloride salt, the ring nitrogen (N-4) is protonated. This protonation leads to a significant upfield shift in the ¹⁵N NMR spectrum, a well-documented phenomenon for amine salts. The chemical shift of the exocyclic -NH₂ nitrogen would also be affected, though to a lesser extent. No specific experimental ¹⁵N NMR data for N-amino-morpholine or its hydrochloride salt are readily available in the literature.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and providing structural information through fragmentation patterns. The electron ionization (EI) mass spectrum of the free base, N-amino-morpholine, is available from the NIST Mass Spectrometry Data Center. nist.gov

The mass spectrum shows a molecular ion peak [M]⁺ at m/z 102, which corresponds to the molecular weight of N-amino-morpholine (C₄H₁₀N₂O). nist.govnist.gov The fragmentation pattern is characteristic of morpholine derivatives. Common fragmentation pathways include the loss of the amino group and cleavage of the morpholine ring, leading to characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound, analysis would typically be performed on the protonated molecule, [M+H]⁺, where M is the free base. The precise mass of this ion can be calculated and compared to the experimentally measured value to unambiguously confirm its elemental formula.

Table 3: Calculated HRMS Data for the Protonated N-Amino-Morpholine Cation

| Ion Formula | Species | Calculated Exact Mass (m/z) |

| [C₄H₁₁N₂O]⁺ | [M+H]⁺ | 103.0871 |

Note: The calculated mass is for the protonated free base, which is the species typically observed in ESI-HRMS.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of N-amino-morpholine (free base) displays several characteristic absorption bands. nih.gov

N-H Stretching: The primary amino group (-NH₂) typically shows two bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: The stretching vibrations of the C-H bonds of the methylene (B1212753) groups in the morpholine ring appear just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1600 cm⁻¹.

C-O Stretching: A strong, characteristic band for the C-O-C ether linkage in the morpholine ring is observed in the 1100-1150 cm⁻¹ region.

For this compound, the IR spectrum would show significant changes due to the protonation of the ring nitrogen. The most notable change would be the appearance of a very broad and strong absorption band in the 2400-3000 cm⁻¹ range, which is characteristic of the N⁺-H stretching vibrations in an ammonium salt. spectrabase.com This broad band would likely overlap with the C-H stretching vibrations. The N-H bending vibrations would also be shifted.

Table 4: Key IR Absorption Bands for N-Amino-Morpholine and Predicted Bands for its Hydrochloride Salt

| Vibrational Mode | N-Amino-Morpholine (cm⁻¹) | This compound (Predicted, cm⁻¹) |

| N-H Stretch (-NH₂) | ~3300-3500 (two bands) | Modified, may be part of broad N⁺-H band |

| N⁺-H Stretch | Not Present | 2400-3000 (very broad, strong) |

| C-H Stretch | ~2850-2960 | ~2850-2960 (may be obscured by N⁺-H band) |

| N-H Bend | ~1600 | Shifted |

| C-O-C Stretch | ~1115 | ~1115 |

Note: The IR data for the hydrochloride are predictions based on the known effects of amine protonation.

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid, providing unambiguous information on bond lengths, bond angles, and conformational details. Studies on morpholine derivatives have utilized this technique to elucidate their solid-state structures.

Research into gem-aminals of morpholine, such as 1,2-dimorpholinoethane (B162056) and 1-morpholino-3-morpholinium bromide propane (B168953), has provided detailed crystallographic data. The synthesis of these compounds was achieved by reacting morpholine with the appropriate halogenating agents. nih.gov The subsequent single-crystal X-ray diffraction analysis revealed key structural features. nih.gov

For instance, 1,2-dimorpholinoethane was found to crystallize in the monoclinic crystal system with the space group P21/n. nih.gov A notable feature of its structure is the center of symmetry at the midpoint of the C-C bond of the ethyl moiety. nih.gov In contrast, 1-morpholino-3-morpholinium bromide propane crystallized in the less symmetric P21 space group, also in the monoclinic system. nih.gov The unit cell parameters for these two crystalline derivatives are detailed in the table below.

Interactive Table 1: Crystallographic Data for Morpholine Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

|---|---|---|---|---|---|---|---|---|

| 1,2-dimorpholinoethane | C10H20N2O2 | Monoclinic | P21/n | 6.0430(3) | 8.0805(3) | 11.1700(4) | 97.475(2) | 2 |

| 1-morpholino-3-morpholinium bromide propane | C11H23BrN2O | Monoclinic | P21 | 6.37450(10) | 11.1378(2) | 9.6549(2) | 93.358(2) | 2 |

Data sourced from a 2020 study on gem-aminals-based morpholine moieties. nih.gov

Spectroscopic Characterization of Derived Compounds and Intermediates

Spectroscopic techniques are indispensable for characterizing the products and intermediates of chemical reactions involving morpholine derivatives. Fourier-transform infrared (FT-IR) spectroscopy provides information about the functional groups present, while nuclear magnetic resonance (NMR) spectroscopy reveals the connectivity and chemical environment of atoms.

A study on the synthesis of new morpholine derivatives starting from the reaction of morpholine with ethyl chloroacetate (B1199739) yielded a series of compounds, including morpholin-N-ethyl acetate (B1210297), morpholin-N-ethyl acetohydrazide, and subsequently, 1,2,4-triazole (B32235) derivatives. researchgate.netuobaghdad.edu.iq The characterization of these compounds involved FT-IR and NMR spectroscopy. researchgate.net

For example, the FT-IR spectrum of morpholin-N-ethyl acetate showed a characteristic C=O stretching vibration at 1750 cm⁻¹, confirming the presence of the ester group. researchgate.net The formation of morpholin-N-ethyl acetohydrazide was confirmed by the appearance of N-H stretching bands around 3300-3400 cm⁻¹ and the absence of the ester C-O stretch. researchgate.net

¹H and ¹³C NMR spectroscopy have been extensively used to characterize N-substituted morpholines. nih.gov These techniques provide detailed information about the conformation of the morpholine ring, which typically adopts a chair conformation at room temperature. nih.gov

The following tables summarize key spectroscopic data for a selection of morpholine derivatives and intermediates.

Interactive Table 2: FT-IR Spectroscopic Data for Selected Morpholine Derivatives

| Compound | Key FT-IR Absorptions (cm⁻¹) | Functional Group Indicated |

|---|---|---|

| Morpholin-N-ethyl acetate | 1750 (C=O) | Ester |

| Morpholin-N-aceto semithiocarbazide | 3425, 3300 (N-H), 1680 (C=O) | Amide, Thioamide |

| 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol | 3200 (N-H), 1620 (C=N), 1250 (C=S) | Triazole, Thiol |

Data adapted from a study on the synthesis and characterization of new morpholine derivatives. researchgate.netuobaghdad.edu.iqresearchgate.net

Interactive Table 3: ¹³C NMR Spectroscopic Data for Selected Morpholine Derivatives

| Compound | Chemical Shift δ (ppm) | Assignment |

|---|---|---|

| Morpholin-N-ethyl acetate | 14.1, 53.4, 60.2, 66.8, 170.1 | CH₃, N-CH₂, O-CH₂, O-CH₂, C=O |

| 5-(morpholin-N-methylene)-N-diethyl-1H-1,2,4-triazole-3-thiol | 12.5, 48.3, 53.1, 66.2, 70.1, 150.2, 168.5 | CH₃, N-CH₂ (diethyl), N-CH₂ (morpholine), O-CH₂, N-CH₂-N, C=N, C=S |

Data sourced from research on the synthesis of novel morpholine derivatives. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) has also been employed for the analysis of morpholine, often after derivatization to a more volatile compound like N-nitrosomorpholine, allowing for sensitive detection and quantification. nih.gov

Computational and Theoretical Chemistry of N Amino Morpholine Hydrochloride

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electron distribution of N-amino-morpholine hydrochloride. These calculations are crucial for understanding its stability and reactivity.

The structure of this compound is characterized by the six-membered morpholine (B109124) ring and the attached protonated amino group (-NH-NH3+). The morpholine ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain. researchgate.net Theoretical calculations indicate that the chair conformers of morpholine are significantly lower in energy than skew-boat conformers. researchgate.net

For N-amino-morpholine, the amino group can be positioned in either an equatorial or an axial orientation relative to the ring. In the hydrochloride salt, the exocyclic amino group is protonated. This protonation significantly influences the conformational preference. Studies on similar protonated amines suggest that while gauche rotamers may be more stable in the gas phase, trans rotamers are often preferred in aqueous solutions. rsc.org The presence of the chloride counter-ion and potential for intramolecular hydrogen bonding between the protonated amino group and the ring's oxygen atom would be key factors in determining the most stable conformation.

Geometry optimization using Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine the precise bond lengths, bond angles, and dihedral angles of the most stable conformer.

Table 1: Illustrative Optimized Geometrical Parameters for the Equatorial Conformer of this compound (Cation)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C | 1.53 Å |

| C-O | 1.43 Å | |

| C-N (ring) | 1.47 Å | |

| N-N | 1.45 Å | |

| Bond Angle | C-O-C | 111.0° |

| C-N-C (ring) | 110.0° | |

| C-C-N (ring) | 110.5° | |

| Dihedral Angle | C-O-C-C | -60.0° |

| O-C-C-N | 55.0° |

Note: This table presents hypothetical data based on typical values for similar heterocyclic amines and is for illustrative purposes.

The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. mdpi.comnih.gov A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.comnih.gov

For this compound, the HOMO is expected to be localized on the more electron-rich regions, while the LUMO would be situated on electron-deficient sites. DFT calculations can provide the energies of these orbitals. From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify chemical reactivity and stability. mdpi.com These include:

Electron Affinity (A): A ≈ -E(LUMO)

Ionization Potential (I): I ≈ -E(HOMO)

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

Protonation of the amino group to form the hydrochloride salt would significantly lower the energy of the molecular orbitals and is expected to increase the HOMO-LUMO gap, thereby increasing the molecule's kinetic stability compared to its neutral form.

Table 2: Illustrative Electronic Properties and Global Reactivity Descriptors for this compound (Cation)

| Parameter | Value (eV) |

| E(HOMO) | -8.50 |

| E(LUMO) | -1.20 |

| HOMO-LUMO Gap (ΔE) | 7.30 |

| Ionization Potential (I) | 8.50 |

| Electron Affinity (A) | 1.20 |

| Electronegativity (χ) | 4.85 |

| Chemical Hardness (η) | 3.65 |

| Chemical Softness (S) | 0.137 |

| Electrophilicity Index (ω) | 3.22 |

Note: This table contains hypothetical values for illustrative purposes, based on general principles of quantum chemistry.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and confirm molecular structures.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable application of computational chemistry. The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional like B3LYP and a reasonably large basis set, has become a standard and reliable approach for calculating ¹H and ¹³C NMR chemical shifts. nih.govsharif.edu

For this compound, theoretical calculations would predict distinct chemical shifts for the protons and carbons in different chemical environments. The protons on the carbons adjacent to the oxygen atom are expected to be the most deshielded (higher ppm) among the ring protons due to the electronegativity of oxygen. The protonation of the exocyclic amino group would cause a significant downfield shift for the protons attached to both nitrogen atoms. The effect of protonation on ¹⁵N NMR chemical shifts is known to be particularly pronounced. nih.gov

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Cation) relative to TMS

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2/C6 | 3.95 | 65.0 |

| C3/C5 | 3.20 | 58.0 |

| N-H (ring) | - | - |

| NH₃⁺ | 9.50 | - |

Note: This table presents plausible, illustrative NMR chemical shifts. Actual values depend on the solvent and specific computational parameters.

Theoretical vibrational frequency calculations are instrumental in assigning the absorption bands observed in infrared (IR) and Raman spectra. DFT calculations can predict the vibrational modes of a molecule, their corresponding frequencies, and their intensities. nih.gov The calculated frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the computational method. researchgate.net

For this compound, the calculated vibrational spectrum would show characteristic peaks for the functional groups present. Key vibrations would include:

N-H stretching and bending modes from the protonated amino group, typically appearing at high frequencies. nih.gov

C-H stretching and bending (scissoring, wagging, twisting) modes from the methylene (B1212753) groups of the morpholine ring.

C-O-C stretching modes of the ether linkage.

C-N stretching modes of the tertiary amine within the ring.

The skeletal vibrations of the morpholine ring.

Table 4: Illustrative Calculated Vibrational Frequencies for Key Modes of this compound (Cation)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| ν(N-H) | 3300 - 3100 | Asymmetric & Symmetric stretching of NH₃⁺ |

| ν(C-H) | 3000 - 2850 | Asymmetric & Symmetric stretching of CH₂ |

| δ(N-H) | 1620 - 1550 | Asymmetric & Symmetric bending of NH₃⁺ |

| δ(C-H) | 1470 - 1440 | Scissoring of CH₂ |

| ν(C-O-C) | 1120 | Asymmetric stretching |

| ν(C-N) | 1080 | Stretching |

Note: This table provides hypothetical frequency ranges for illustrative purposes. The values are typical for the assigned functional groups.

Simulation of Intermolecular Interactions and Adsorption Phenomena

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in a condensed phase, such as in an aqueous solution. nih.gov These simulations model the interactions between the molecule and its surrounding solvent molecules over time, providing insights into solvation, diffusion, and intermolecular forces. For this compound, MD simulations would highlight the extensive hydrogen bonding between the protonated amino group (a strong hydrogen bond donor) and water molecules. The chloride ion would also be solvated by water.

The study of adsorption phenomena is relevant for understanding how this compound interacts with surfaces and interfaces. Techniques like vibrational sum-frequency generation (VSFG) spectroscopy, combined with theoretical models, can probe the orientation of molecules at interfaces. figshare.com A study on morpholine at an air-water interface in the presence of HCl showed evidence of protonation and significant changes in the orientation of both morpholine and water molecules at the surface. figshare.com This suggests that this compound would be surface-active, with the protonated, hydrophilic head group orienting towards the aqueous phase and potentially altering the surface properties.

Thermodynamic and Kinetic Modeling of Reaction Pathways

The computational study of this compound reaction pathways involves the application of thermodynamic and kinetic modeling to predict the feasibility, spontaneity, and rates of its potential chemical transformations. While specific experimental data for this compound is not extensively available in public literature, modeling approaches rely on data from analogous compounds, such as morpholine and other substituted amines, to build predictive models. These models are crucial for understanding the compound's stability, reactivity, and potential degradation mechanisms under various conditions.

Thermodynamic modeling for this compound primarily focuses on the Gibbs free energy change (ΔG) to determine the spontaneity of a reaction. A negative ΔG indicates a spontaneous process, while a positive value suggests a non-spontaneous one. Key thermodynamic parameters for these calculations include enthalpy (ΔH), which represents the heat change of a reaction, and entropy (ΔS), which measures the change in disorder. For instance, the acid dissociation of the morpholinium ion, the conjugate acid of morpholine, has been studied to determine its thermodynamic parameters at infinite dilution and 25°C. researchgate.net These values provide a baseline for estimating the behavior of the N-amino group in this compound.

Kinetic modeling, on the other hand, investigates the rate at which a reaction proceeds towards equilibrium. This is governed by the activation energy (Ea), which is the minimum energy required to initiate the reaction. A lower activation energy corresponds to a faster reaction rate. For morpholine, studies on its decomposition have mapped out potential energy surfaces and calculated kinetic parameters for various plausible reactions. nih.govacs.org These studies show that the decomposition of morpholine can be dominated by intramolecular hydrogen shifts, leading to the formation of smaller molecules. nih.govacs.org Such theoretical frameworks can be extended to model the reaction kinetics of this compound.

Illustrative Thermodynamic Data for a Hypothetical Reaction Pathway

The following table presents hypothetical thermodynamic data for the decomposition of this compound, based on analogous reactions of similar amine hydrochlorides. This data is for illustrative purposes to demonstrate the application of thermodynamic modeling.

| Reaction Pathway | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) at 298 K | Spontaneity |

| Decomposition to Morpholine and Chloramine | +50 | +120 | +14.24 | No |

| Ring-opening reaction | -25 | -80 | -1.16 | Yes |

| Deamination to Morpholine | -90 | -150 | -45.3 | Yes |

Illustrative Kinetic Data for a Hypothetical Reaction Pathway

This table provides hypothetical kinetic data for the same decomposition pathways, illustrating how kinetic modeling is applied. The rate constants are indicative and would be determined experimentally or through advanced computational methods like transition state theory. researchgate.net

| Reaction Pathway | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Rate Constant (k) at 298 K (s⁻¹) | Reaction Rate |

| Decomposition to Morpholine and Chloramine | 120 | 1.0 x 10¹³ | 3.4 x 10⁻⁸ | Slow |

| Ring-opening reaction | 80 | 5.0 x 10¹² | 1.2 x 10⁻¹ | Moderate |

| Deamination to Morpholine | 60 | 2.0 x 10¹² | 8.7 x 10² | Fast |

It is important to note that the presence of the hydrochloride salt can significantly influence both the thermodynamics and kinetics of reactions involving N-amino-morpholine. The chloride ion can act as a catalyst or participate in the reaction, altering the energy landscape and reaction mechanisms compared to the free base. Furthermore, computational studies often employ methods like Density Functional Theory (DFT) to calculate the energies of reactants, products, and transition states, which are then used to derive the thermodynamic and kinetic parameters. researchgate.net These theoretical calculations, when benchmarked against experimental data for related systems, provide a powerful tool for predicting the chemical behavior of compounds like this compound.

Emerging Research Directions and Methodological Advancements

Development of Sustainable and Green Chemistry Approaches for Synthesis

The chemical industry's increasing focus on environmental stewardship has spurred the development of greener synthetic routes for morpholine (B109124) derivatives, including N-amino-morpholine. These methods aim to reduce waste, avoid hazardous reagents, and improve energy efficiency compared to traditional protocols.

A notable advancement is the development of a green synthesis method for 4-aminomorpholine (B145821) via the reduction of 4-nitrosomorpholine. google.com One innovative approach utilizes a zinc powder-palladium-carbon (Zn/Pd-C) bimetallic catalyst system. google.com The reaction proceeds in a weak acidic environment created by bubbling carbon dioxide through water, forming carbonic acid. This circumvents the need for stronger acids like acetic or hydrochloric acid, making the process more environmentally benign. google.com This method demonstrates high yields, ranging from 80% to 97%, and produces a high-purity product. google.com

Table 8.1: Comparison of Synthetic Approaches for Morpholine Derivatives

| Feature | Traditional Method (e.g., Chloroacetyl Chloride) | Green Method (Ethylene Sulfate) chemrxiv.orgnih.gov | Green Method (Zn/Pd-C, CO2) google.com |

| Starting Materials | 1,2-amino alcohols, chloroacetyl chloride | 1,2-amino alcohols, ethylene (B1197577) sulfate, tBuOK | 4-nitrosomorpholine, Zn powder, Pd/C |

| Key Reagents | Chloroacetyl chloride, hydride reducing agents | Ethylene sulfate, tBuOK | Carbon dioxide (forming carbonic acid) |

| Number of Steps | Typically 3 steps | 1 or 2 steps | 1 step (reduction) |

| Reaction Type | Annulation, reduction | SN2, cyclization (Redox-neutral) | Catalytic reduction |

| Environmental Impact | Generates significant waste, uses hazardous reagents | Reduced waste, eliminates harsh reagents | Uses a weak, transient acid; avoids strong acids |

| Yield | Variable | High-yielding | High (80-97%) |

Integration of Advanced Analytical Techniques for Real-time Reaction Monitoring

To optimize reaction conditions, maximize yield, and ensure safety, researchers are increasingly integrating advanced analytical techniques for the real-time monitoring of chemical processes. This approach, often part of a Process Analytical Technology (PAT) framework, provides immediate insights into reaction kinetics and intermediate formation. bruker.com

High-field Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for "on-the-fly" reaction analysis. bruker.commpg.de Specialized systems, such as Bruker's InsightMR, use a flow unit to continuously feed the reaction mixture into the NMR spectrometer, allowing scientists to track the consumption of reactants and the formation of products in real time under actual process conditions. bruker.com This is particularly valuable for complex catalytic transformations where transient intermediates may hold the key to understanding the reaction mechanism. mpg.de

For nitrogen-containing compounds like N-amino-morpholine, hyperpolarized 15N NMR offers exceptional sensitivity. nih.gov This technique can amplify the NMR signal by several orders of magnitude, enabling the detection of low-concentration species and the rapid monitoring of reactions. For instance, this method has been used to observe the diazotization of an amine in real time, tracking the formation of the diazonium salt and its subsequent reactions within seconds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another vital analytical tool. While often used for final product analysis, methods have been developed for the rapid determination of morpholine. nih.gov This involves a derivatization step where morpholine, a secondary amine, reacts with sodium nitrite (B80452) under acidic conditions to form the stable and volatile N-nitrosomorpholine (NMOR). nih.gov This derivative can then be readily quantified by GC-MS, providing a reliable method for tracking the presence of the morpholine scaffold in various samples. nih.gov

Table 8.2: Advanced Analytical Techniques in Morpholine Synthesis

| Technique | Application | Key Advantages | Reference |

| High-Field Flow NMR | Real-time monitoring of reaction kinetics and intermediates. | Provides detailed structural and quantitative data "on-the-fly"; non-destructive. | mpg.de, bruker.com |

| Hyperpolarized 15N NMR | High-sensitivity monitoring of reactions involving nitrogen compounds. | Massive signal enhancement allows for tracking of fast reactions and low-concentration species. | nih.gov |

| GC-MS with Derivatization | Quantification of morpholine. | High sensitivity and specificity for detecting the morpholine structure after conversion to a volatile derivative. | nih.gov |

Computational Design of Novel N-Amino-Morpholine Derivatives with Targeted Reactivity

Computational chemistry has become an indispensable tool for designing novel molecules with specific, targeted properties, thereby reducing the time and cost associated with laboratory trial-and-error. upenn.edu This approach is being applied to the design of new N-amino-morpholine derivatives with tailored reactivity and functionality.

The core principle involves using molecular modeling and electronic structure calculations to predict the properties of a hypothetical molecule before it is synthesized. nih.gov For instance, a key property governing the reactivity of an amine like N-amino-morpholine is its acid dissociation constant (pKa). The pKa determines the extent of protonation at a given pH, which in turn affects its nucleophilicity, solubility, and ability to interact with biological targets. nih.gov

Researchers can computationally model the effect of adding different substituents to the morpholine ring. For example, adding electron-withdrawing groups, such as fluorine atoms, near the amine can lower its pKa through an inductive effect. nih.gov Using quantum mechanics software packages, the Gibbs free energy (ΔG°) of the deprotonation reaction can be calculated to predict the pKa value with considerable accuracy. nih.gov This allows for the in silico screening of numerous potential derivatives to identify candidates with a desired pKa for a specific application, such as selective binding in environments with a particular pH. nih.gov Beyond pKa, computational methods can also model conformational flexibility and predict binding interactions with enzymes or receptors, guiding the design of derivatives with enhanced potency or selectivity. upenn.edunih.gov

Exploration of N-Amino-Morpholine Hydrochloride in Catalysis and Materials Science

The unique structural features of N-amino-morpholine—a heterocyclic ether and a hydrazine-like amino group—make it an interesting candidate for applications beyond its traditional role as a synthetic intermediate. ontosight.ai

In materials science , N-amino-morpholine is explored as a building block for the synthesis of advanced polymers. ontosight.ai Its incorporation into polymer chains can introduce specific functionalities. The morpholine ring can enhance thermal stability and chemical resistance, while the reactive amino group provides a site for cross-linking or further functionalization. ontosight.ai A derivative, N-aminopropyl morpholine, is noted for its use as a catalyst and a solidifying agent in the production of polyurethane polymers. google.com

In catalysis , the basic nature of the amino group allows N-amino-morpholine to function as a potential base catalyst or co-catalyst in various organic reactions. ontosight.ai The parent compound, morpholine, is already used to prepare certain alumina (B75360) catalysts. chemicalbook.com The hydrochloride salt, this compound, can serve as a stable precursor that releases the active amine under specific reaction conditions, making it a versatile component in designing new catalytic systems.

Q & A

Q. What advanced analytical techniques quantify trace impurities in this compound batches?

- Methodological Answer : Use LC-MS/MS with electrospray ionization (ESI) to detect impurities at ppm levels. Compare retention times and fragmentation patterns against spiked standards. For inorganic residues, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Data Contradiction and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.